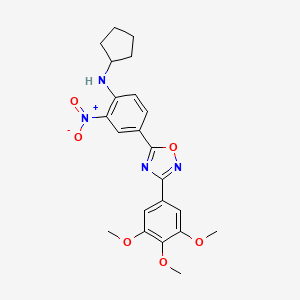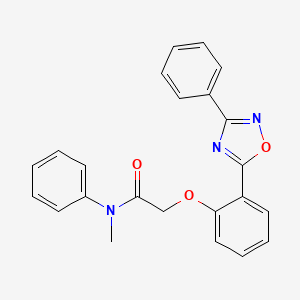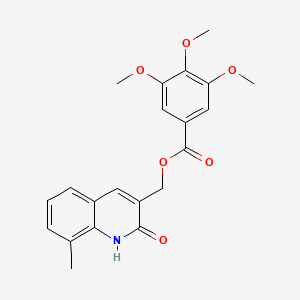
1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in redox signaling and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotective effects, and modulation of the immune response. This compound has also been shown to have antioxidant properties, potentially making it a candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea is its versatility in scientific research applications, as it has been shown to have potential in a variety of research areas. However, one limitation is its potential toxicity, as high doses of this compound have been shown to be toxic to cells.
Direcciones Futuras
There are several future directions for research on 1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea. One potential direction is further investigation into its mechanism of action, in order to better understand its effects on cell growth and survival. Another potential direction is the development of this compound derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to determine the optimal dosages and administration methods for this compound in order to maximize its potential therapeutic benefits.
Métodos De Síntesis
1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2-(benzylthio)ethylamine with 4-(2-oxopyrrolidin-1-yl)phenyl isothiocyanate. Other methods include the reaction of 2-(benzylthio)ethylamine with 4-chlorophenyl isothiocyanate, followed by the reaction with 2-oxopyrrolidine.
Aplicaciones Científicas De Investigación
1-(2-(Benzylthio)ethyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)thiourea has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurology, this compound has been shown to have neuroprotective effects, potentially making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response, potentially making it a candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-(2-benzylsulfanylethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2/c24-19-7-4-13-23(19)18-10-8-17(9-11-18)22-20(25)21-12-14-26-15-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-15H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPHSJPYLPRCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=S)NCCSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

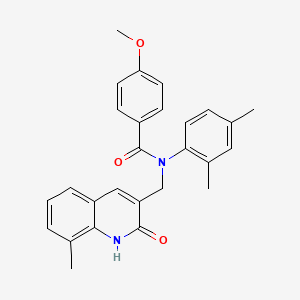
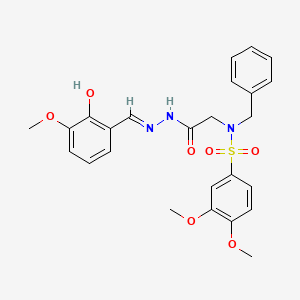


![N-cyclohexyl-3,4-dimethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7703991.png)
